molecular formula C19H16N2O6 B2373475 6-methoxy-N'-(4-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide CAS No. 324064-98-4

6-methoxy-N'-(4-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide

Cat. No. B2373475
CAS RN: 324064-98-4
M. Wt: 368.345
InChI Key: JSFFVMZZSPGNDI-UHFFFAOYSA-N
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Description

6-methoxy-N'-(4-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide is a synthetic compound with potential applications in scientific research. It is a derivative of the natural product coumarin, which is known for its diverse biological activities.

Scientific Research Applications

Chemical Transformations and Synthesis

Research has explored the chemical transformations of related chromone compounds under nucleophilic conditions, yielding a variety of heterocyclic systems. For instance, studies on 6-methylchromone-3-carbonitrile have led to the synthesis of unexpected chromeno[4,3-b]pyridine and benzoxocine-3-carbohydrazide derivatives. These findings highlight the versatility of chromone derivatives in synthesizing complex heterocyclic structures, potentially useful in the development of novel pharmaceuticals and materials (Ibrahim & El-Gohary, 2016).

Structural and Molecular Docking Studies

The structural characterization and molecular docking studies of compounds similar to 6-methoxy-N'-(4-methoxybenzoyl)-2-oxo-2H-chromene-3-carbohydrazide have been conducted. For example, the synthesis, structural, and spectroscopic studies of (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide have been performed, providing insights into the compound's electronic structure and potential biological interactions. Molecular docking studies suggest that such compounds could be designed as potential anti-diabetic agents (Karrouchi et al., 2021).

Photochromic Materials and Biological Activity

Chromene derivatives have also been investigated for their application in synthesizing photochromic materials and biologically active natural products. The synthesis of naphthopyran and naphthopyrandione units, present in photochromic materials, has been achieved using chromene chromium carbene complexes (Rawat, Prutyanov, & Wulff, 2006). Additionally, the antimicrobial activity of novel 3-methyl-2-pyrazolin-5-one derivatives synthesized from 2-oxo-2H-chromene-3-carbohydrazide derivatives has been evaluated, showing potential against various bacterial and fungal strains (Mostafa, El-Salam, & Alothman, 2013).

Green Chemistry Approaches

Green chemistry approaches to synthesizing chromone-pyrimidine coupled derivatives have been reported, emphasizing environmentally friendly methods. These derivatives have been evaluated for their antimicrobial activity, enzyme assays, and toxicity studies, indicating their potential as chemotherapeutic agents with good oral drug-like properties (Tiwari et al., 2018).

properties

IUPAC Name

6-methoxy-N'-(4-methoxybenzoyl)-2-oxochromene-3-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O6/c1-25-13-5-3-11(4-6-13)17(22)20-21-18(23)15-10-12-9-14(26-2)7-8-16(12)27-19(15)24/h3-10H,1-2H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSFFVMZZSPGNDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26670782
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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